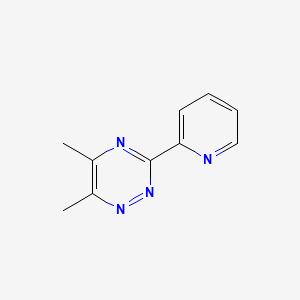![molecular formula C21H27ClO7 B13426679 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting from commercially available raw materials. One common method involves the Friedel-Crafts alkylation of a chlorobenzene derivative with an ethoxybenzyl chloride, followed by glycosylation with a protected glucose derivative. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield alcohols or alkanes.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under pressure.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in studies involving glucose transport and metabolism.
Medicine: Plays a role in the development of drugs for treating metabolic disorders such as diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets, such as sodium-glucose co-transporters (SGLT2). By inhibiting these transporters, the compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels.
Comparación Con Compuestos Similares
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Shares structural similarities and is used for similar therapeutic purposes.
Canagliflozin: Also targets SGLT2 and is used in the treatment of type 2 diabetes.
Uniqueness
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is unique due to its specific structural modifications, which enhance its selectivity and potency as an SGLT2 inhibitor. These modifications also contribute to its pharmacokinetic properties, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C21H27ClO7 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1 |
Clave InChI |
QXLZASULNNCSEF-WNTWWTRPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




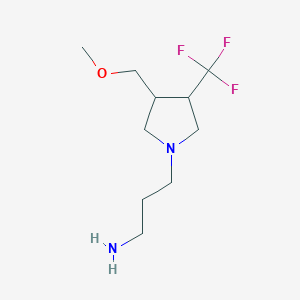
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
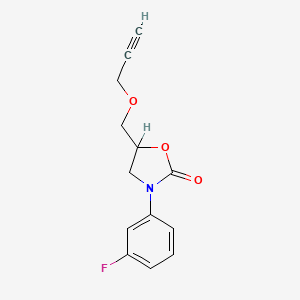
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
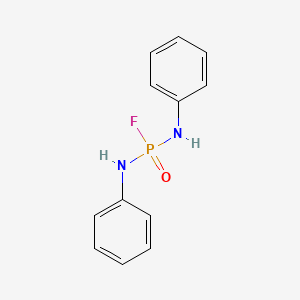
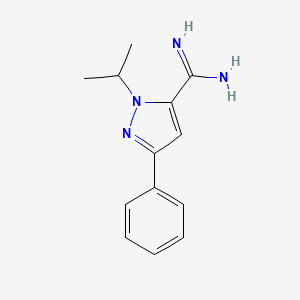
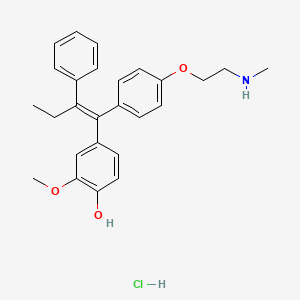


![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
